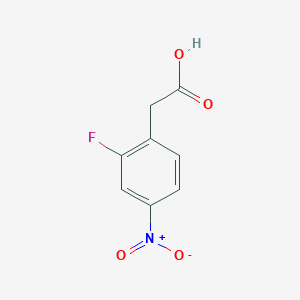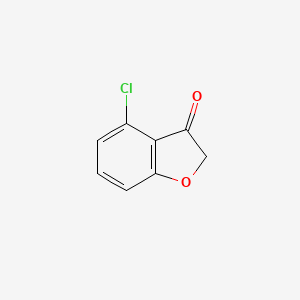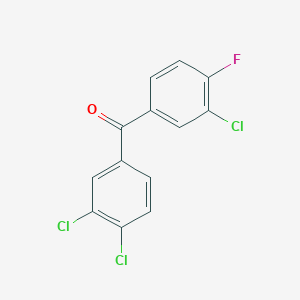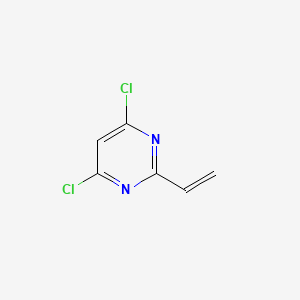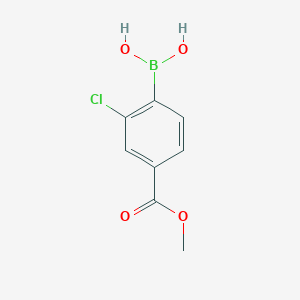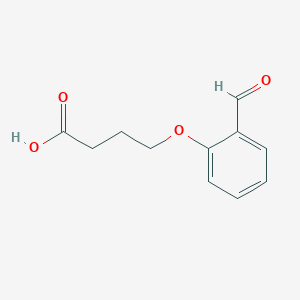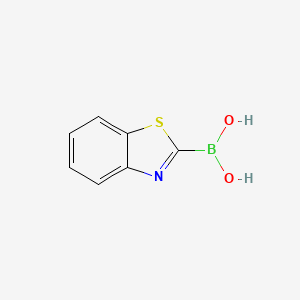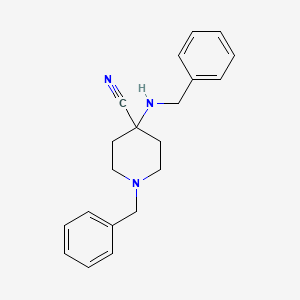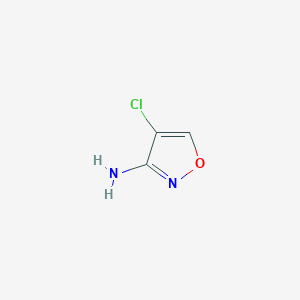
1-Phenylazetidin-3-ol
Overview
Description
1-Phenylazetidin-3-ol (PAZO) is a nitrogen-containing heterocycle, part of the family of azetidines. It has a CAS Number of 857280-53-6 and a molecular weight of 149.19 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 1-Phenylazetidin-3-ol is C9H11NO . It has a molecular weight of 149.19 .Physical And Chemical Properties Analysis
1-Phenylazetidin-3-ol is a pale-yellow to yellow-brown solid . It is shipped at room temperature .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antitumor Applications
1-Phenylazetidin-3-ol shows promise in medicinal chemistry due to its potential antimicrobial and antitumor properties. It can be used as a precursor for synthesizing phenazine derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and antitumor effects . These derivatives are significant in the development of new pharmaceuticals that can combat resistant strains of bacteria and inhibit cancer cell growth.
Materials Science: OLEDs and CPL Materials
In the field of materials science, 1-Phenylazetidin-3-ol could be utilized in the synthesis of chiral materials for organic light-emitting diodes (OLEDs) and circularly polarized luminescence (CPL) applications . These materials are crucial for advancing technologies in 3D displays and improving the efficiency and color purity of OLEDs.
Environmental Science: Nanosensor Development
1-Phenylazetidin-3-ol may contribute to environmental science by aiding in the creation of nanosensors. These sensors can detect environmental pollutants at very low concentrations, which is essential for monitoring and protecting ecosystems .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 1-Phenylazetidin-3-ol can be involved in the development of analytical methods such as chromatography and spectroscopy. These techniques are used to identify and quantify chemical substances, playing a critical role in quality control and research .
Pharmacology: Drug Synthesis and Bioactivity
The compound’s role in pharmacology is linked to drug synthesis and the exploration of bioactive properties. It can be a key intermediate in the synthesis of various drugs, contributing to the discovery of new treatments with unique biological interactions .
Biochemistry: Enzyme Mimicry and Reaction Pathways
1-Phenylazetidin-3-ol has potential applications in biochemistry, particularly in enzyme mimicry and understanding reaction pathways. It could be used to study enzyme-like properties in redox reactions and the synthesis of biofunctional molecules .
properties
IUPAC Name |
1-phenylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXYMJNDJMGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625650 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857280-53-6 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


